molecular formula C23H35NOS B1246122 Curacin B

Curacin B

Cat. No.: B1246122
M. Wt: 373.6 g/mol
InChI Key: LUEYTMPPCOCKBX-ROLIPQDHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Curacin B is a secondary metabolite isolated from the marine cyanobacterium Lyngbya majuscula, first identified alongside curacin A and C in collections from Curaçao (Caribbean) . Structurally, it belongs to the curacin family, which are mixed polyketide/nonribosomal peptide (PKS/NRPS) compounds characterized by unusual modifications such as cyclopropane rings, thiazoline moieties, and conjugated dienes . This compound is a geometrical isomer of curacin A, differing in stereochemistry at the C-7 to C-10 diene and the configuration of the C-17 methyl and C-11 methylene groups . Like curacin A, it exhibits potent cytotoxicity, primarily through inhibition of tubulin polymerization by binding to the colchicine site on microtubules, leading to G2/M cell cycle arrest . However, its isolation yield is lower than curacin A, making it less studied in pharmacological contexts .

Properties

Molecular Formula

C23H35NOS

Molecular Weight

373.6 g/mol

IUPAC Name

(4R)-4-[(1Z,5Z,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C23H35NOS/c1-5-11-21(25-4)15-14-18(2)12-9-7-6-8-10-13-20-17-26-23(24-20)22-16-19(22)3/h5,7,9-10,12-13,19-22H,1,6,8,11,14-17H2,2-4H3/b9-7-,13-10-,18-12+/t19-,20+,21-,22+/m0/s1

InChI Key

LUEYTMPPCOCKBX-ROLIPQDHSA-N

Isomeric SMILES

C[C@H]1C[C@H]1C2=N[C@@H](CS2)/C=C\CC/C=C\C=C(/C)\CC[C@H](CC=C)OC

Canonical SMILES

CC1CC1C2=NC(CS2)C=CCCC=CC=C(C)CCC(CC=C)OC

Synonyms

curacin A
curacin B
curacin C

Origin of Product

United States

Chemical Reactions Analysis

Polyketide β-Branching Mechanism

Key enzymatic steps observed in curacin A biosynthesis ( ):

Reaction StepEnzyme ClassChemical Transformation
Aldol additionHMGS cassetteβ-ketothioester → 3-hydroxy-3-methylglutaryl-ACP
DehydrationECH1 domainHMG-ACP → methylglutaconyl-ACP
DecarboxylationCS-family hydrolaseMG-ACP → β,γ-unsaturated β-alkyl branch

This system generates cyclopropane rings in curacin A through coordinated β-branching and cyclization .

Decarboxylative Chain Termination

The curacin A PKS terminates with a dual catalytic system ( ):

  • Sulfotransferase (ST) activation :

    • Transfers sulfonate group to (R)-β-hydroxyl of full-length intermediate

    • Creates a better leaving group for subsequent elimination

  • Thioesterase (TE)-mediated hydrolysis :

    • Catalyzes hydrolytic release and decarboxylative elimination

    • Generates terminal olefin via concerted mechanism:
      R CO S ACPTER CH2CH2+CO2\text{R CO S ACP}\xrightarrow{\text{TE}}\text{R CH}_2\text{CH}_2+\text{CO}_2\uparrow

This unusual TE activity produces curacin A's characteristic terminal alkene .

Dehydratase-Catalyzed Reactions

Five dehydration events occur during curacin A assembly ( ):

Structural FeatureDehydratase TypeStereochemical Outcome
cis-Double bondER-associated DHPredominant cis geometry
Cyclopropyl ring precursorHMG-related DHAnti-periplanar elimination

Crystal structures of curacin DH domains reveal conserved His-Asp catalytic dyads enabling β-OH elimination .

Critical Analysis of Curacin B Data Gaps
While these mechanisms explain curacin A's biosynthesis, no peer-reviewed studies detailing this compound's specific reactions were identified in the provided sources. Potential research avenues include:

  • Comparative analysis of curacin A/B gene clusters to identify tailoring enzyme differences

  • Heterologous expression of putative this compound PKS/NRPS modules

  • Stable isotope feeding studies to track putative β-branching variations

Researchers should consult specialized natural product databases (e.g., NPASS, LOTUS) or conduct LC-MS/MS-guided isolation studies to obtain this compound-specific reaction data.

Comparison with Similar Compounds

Data Tables

Sources :

Q & A

Q. What are the key biosynthetic pathways involved in Curacin B production, and how can they be experimentally validated?

this compound biosynthesis involves modular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems. To validate pathways, researchers should:

  • Use gene knockout or CRISPR-Cas9 editing to disrupt candidate PKS/NRPS clusters and observe metabolite profiles .
  • Employ isotopic labeling (e.g., 13C^{13}\text{C}-acetate) to trace precursor incorporation into this compound .
  • Cross-reference genomic data with LC-MS/NMR analysis to confirm intermediate compounds .

Q. How do researchers isolate and purify this compound from marine cyanobacteria, and what analytical techniques ensure purity?

Isolation typically involves:

  • Bioassay-guided fractionation using solvent partitioning and column chromatography (e.g., silica gel, HPLC) .
  • Purity validation via high-resolution mass spectrometry (HR-MS) and 1H^1\text{H}/13C^{13}\text{C} NMR spectroscopy .
  • Quantitative analysis using UV-vis spectrophotometry calibrated against a purified standard .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across different cell lines?

Contradictions may arise from assay variability or cellular context. Methodological solutions include:

  • Standardizing assays using the same cell line passage number, growth conditions, and positive controls (e.g., paclitaxel for cytotoxicity) .
  • Applying the FINER criteria to assess study feasibility and relevance: e.g., verifying this compound stability under experimental conditions .
  • Meta-analysis of published data with false discovery rate (FDR) correction to account for multiple hypothesis testing .

Q. How can researchers optimize this compound’s structural analogs for enhanced target specificity while minimizing off-target effects?

Strategies involve:

  • Structure-activity relationship (SAR) studies using semi-synthetic modifications (e.g., esterification, oxidation) guided by molecular docking simulations .
  • Pharmacophore modeling to identify critical functional groups for target binding (e.g., β-tubulin inhibition) .
  • In vitro toxicity screens across diverse cell types (e.g., HEK293, HepG2) to assess selectivity .

Q. What statistical approaches address variability in this compound’s pharmacokinetic data across preclinical models?

  • Use mixed-effects models to account for inter-subject variability in bioavailability studies .
  • Apply Bland-Altman analysis to compare plasma concentration measurements from LC-MS vs. ELISA .
  • Validate findings through bootstrap resampling to estimate confidence intervals for half-life (t1/2t_{1/2}) and clearance (CL) .

Methodological Frameworks

Q. How can the PICO framework structure a study on this compound’s mechanism of action in cancer models?

  • Population (P): Cancer cell lines with defined genetic backgrounds (e.g., p53 wild-type vs. mutant).
  • Intervention (I): this compound treatment at IC50_{50} doses.
  • Comparison (C): Untreated controls or cells treated with microtubule-targeting agents (e.g., vinblastine).
  • Outcome (O): Quantification of mitotic arrest via flow cytometry (e.g., phospho-histone H3 staining) .

Q. What steps ensure reproducibility in this compound synthesis protocols?

  • Document reaction conditions (e.g., temperature, solvent purity) in Supplementary Information .
  • Provide raw spectral data (NMR, MS) in publicly accessible repositories (e.g., Zenodo) .
  • Use reagent lot numbers and equipment calibration dates in methods sections .

Data Validation & Reporting

Q. How should researchers address conflicting results in this compound’s anti-inflammatory activity?

  • Conduct dose-response studies across immune cell models (e.g., RAW264.7 macrophages, primary PBMCs) .
  • Validate findings using orthogonal assays (e.g., ELISA for TNF-α vs. qPCR for cytokine mRNA) .
  • Disclose limitations (e.g., endotoxin contamination risks in bacterial extracts) in discussion sections .

Q. What criteria distinguish high-quality this compound research for publication in top journals?

  • Novelty: Demonstrate unique mechanisms (e.g., non-canonical tubulin binding sites) .
  • Rigor: Include triplicate biological replicates with error bars in dose-response curves .
  • Transparency: Deposit raw sequencing data (e.g., RNA-seq) in GEO or ArrayExpress .

Ethical & Collaborative Considerations

Q. How can interdisciplinary teams design collaborative studies on this compound’s ecological roles?

  • Define roles using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) .
  • Integrate marine ecology (e.g., cyanobacterial bloom sampling) with metabolomics .
  • Obtain permits for field work and adhere to Nagoya Protocol guidelines for genetic resources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.